molecular formula C7H5BrClNO B1403755 5-Bromo-4-methylpyridine-2-carbonyl chloride CAS No. 1211537-23-3

5-Bromo-4-methylpyridine-2-carbonyl chloride

Cat. No.: B1403755
CAS No.: 1211537-23-3
M. Wt: 234.48 g/mol
InChI Key: REMUVCHWMGYWFW-UHFFFAOYSA-N
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Description

5-Bromo-4-methylpyridine-2-carbonyl chloride is a useful research compound. Its molecular formula is C7H5BrClNO and its molecular weight is 234.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-methylpyridine-2-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-methylpyridine-2-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-4-methylpyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c1-4-2-6(7(9)11)10-3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMUVCHWMGYWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 5-Bromo-4-methylpyridine-2-carbonyl chloride, a highly reactive intermediate pivotal to the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. While a dedicated CAS number for this acyl chloride is not commonly cited, reflecting its nature as a transient species, this document elucidates its identity, properties, and applications through the lens of its stable precursor, 5-Bromo-4-methylpyridine-2-carboxylic acid (CAS No. 886365-02-2). We will detail robust synthetic protocols for its in situ generation, discuss its reactivity profile based on established chemical principles, and outline critical safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Strategic Importance of a Reactive Intermediate

In the landscape of modern organic synthesis, the strategic use of reactive intermediates is paramount for the efficient construction of intricate molecular architectures. 5-Bromo-4-methylpyridine-2-carbonyl chloride represents a quintessential example of such a species. Its structure, featuring a trifunctionalized pyridine ring, offers a powerful toolkit for medicinal chemists and process developers. The pyridine core is a well-established pharmacophore, the bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, and the acyl chloride at the 2-position provides a highly reactive site for nucleophilic acyl substitution.

This guide moves beyond a simple data sheet to provide a comprehensive operational framework. By understanding the synthesis and handling of this transient acyl chloride, researchers can unlock its significant potential in creating novel compounds with tailored biological activities.

Physicochemical Properties and Identification

Direct empirical data for 5-Bromo-4-methylpyridine-2-carbonyl chloride is scarce due to its high reactivity and tendency to be used immediately after its formation. However, its properties can be reliably inferred from its precursor and related acyl chlorides.

PropertyInferred Value/CharacteristicRationale
CAS Number Not assigned/publicly availableTypically generated and consumed in situ; not isolated as a stable, commercial product.
Molecular Formula C₇H₅BrClNODerived from the structure.
Molecular Weight 234.48 g/mol Calculated from the molecular formula.
Appearance Likely a moisture-sensitive solid or oilAcyl chlorides are often fuming liquids or low-melting solids.
Reactivity Highly reactive towards nucleophilesThe acyl chloride group is a potent electrophile, susceptible to hydrolysis and reaction with amines, alcohols, etc.
Stability Limited; moisture and heat sensitiveProne to hydrolysis back to the carboxylic acid. Should be prepared and used under anhydrous conditions.

The precursor, 5-Bromo-4-methylpyridine-2-carboxylic acid , is a stable, white solid that serves as the key starting material.

Precursor: 5-Bromo-4-methylpyridine-2-carboxylic acid
CAS Number 886365-02-2
Molecular Formula C₇H₅BrN O₂
Molecular Weight 216.03 g/mol
Appearance White solid

Synthesis of 5-Bromo-4-methylpyridine-2-carbonyl chloride: Experimental Protocols

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. For 5-Bromo-4-methylpyridine-2-carboxylic acid, two primary methods are recommended, utilizing either thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of reagent can depend on the desired purity of the final product and the scale of the reaction.

Method 1: Thionyl Chloride Route

Thionyl chloride is a cost-effective and efficient reagent for this transformation. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. The reaction can be catalyzed by N,N-dimethylformamide (DMF).

Causality: The reaction proceeds via the formation of an acyl chlorosulfite intermediate. The pyridine nitrogen can be protonated by the generated HCl, which can sometimes affect solubility and reactivity. The use of a co-solvent and catalyst helps to ensure a smooth reaction.

Experimental Protocol: Synthesis using Thionyl Chloride

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution), suspend 5-Bromo-4-methylpyridine-2-carboxylic acid (1.0 eq) in a dry, inert solvent such as toluene or dichloromethane (DCM) (approx. 5-10 mL per gram of acid).

  • Catalyst Addition: Add a catalytic amount of dry N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the suspension.

  • Reagent Addition: While stirring, add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at room temperature. The addition is exothermic, and gas evolution (SO₂ and HCl) will be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 50-70 °C) and maintain for 1-3 hours, or until gas evolution ceases and the reaction mixture becomes a clear solution. Monitor the reaction progress by TLC (quenching an aliquot with methanol to form the methyl ester).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent and excess thionyl chloride are removed under reduced pressure. It is crucial to use an oil pump and a cold trap to capture the volatile and corrosive compounds.

  • Product: The resulting crude 5-Bromo-4-methylpyridine-2-carbonyl chloride is typically obtained as an oil or solid and should be used immediately in the subsequent reaction step without further purification.

Method 2: Oxalyl Chloride Route

Oxalyl chloride is a milder and often more selective reagent. The byproducts are all gaseous (CO₂, CO, and HCl), leading to a very clean reaction and simplifying the work-up. This method is often preferred for small-scale syntheses and for substrates sensitive to the higher temperatures and harsher conditions of the thionyl chloride method.

Causality: Similar to thionyl chloride, the reaction proceeds through an intermediate, in this case, an O-acyl-isourea-like species formed with the DMF catalyst (the Vilsmeier reagent). This highly reactive species is then attacked by the chloride ion.

Experimental Protocol: Synthesis using Oxalyl Chloride

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend 5-Bromo-4-methylpyridine-2-carboxylic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Catalyst Addition: Add a catalytic amount of dry N,N-dimethylformamide (DMF) (1-2 drops).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add oxalyl chloride (1.2 - 1.5 eq) dropwise via a syringe. Vigorous gas evolution will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until the reaction mixture becomes a clear solution.

  • Work-up: The reaction mixture containing the 5-Bromo-4-methylpyridine-2-carbonyl chloride is typically used directly for the next step. Alternatively, the solvent can be carefully removed under reduced pressure to yield the crude product.

G General Synthesis of 5-Bromo-4-methylpyridine-2-carbonyl chloride Precursor 5-Bromo-4-methylpyridine-2-carboxylic acid (CAS: 886365-02-2) Reagent1 Thionyl Chloride (SOCl₂) + cat. DMF Precursor->Reagent1 Method 1 Reagent2 Oxalyl Chloride ((COCl)₂) + cat. DMF Precursor->Reagent2 Method 2 Product 5-Bromo-4-methylpyridine-2-carbonyl chloride (Reactive Intermediate) Reagent1->Product Reagent2->Product Application Subsequent Nucleophilic Acyl Substitution (e.g., Amide or Ester formation) Product->Application Immediate Use

Caption: Synthetic pathways to the target reactive intermediate.

Reactivity and Applications in Drug Development

The synthetic utility of 5-Bromo-4-methylpyridine-2-carbonyl chloride is anchored in the distinct reactivity of its functional groups.

  • Acyl Chloride: This is the most reactive site, readily undergoing nucleophilic attack by amines, alcohols, and other nucleophiles to form stable amides and esters. This is a common strategy for linking the pyridine core to other molecular fragments in the synthesis of active pharmaceutical ingredients (APIs).

  • Bromo Group: The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of aryl, heteroaryl, or alkyl groups, providing a powerful method for molecular diversification.

  • Pyridine Ring: The nitrogen atom imparts basicity and can influence the overall electronic properties and solubility of the molecule. It also serves as a key hydrogen bond acceptor in interactions with biological targets.

Logical Workflow for Application:

G Synthetic Utility Workflow start 5-Bromo-4-methylpyridine- 2-carbonyl chloride amide_formation Amide Formation (Reaction with R-NH₂) start->amide_formation ester_formation Ester Formation (Reaction with R-OH) start->ester_formation intermediate_A Intermediate Amide amide_formation->intermediate_A intermediate_B Intermediate Ester ester_formation->intermediate_B cross_coupling Pd-catalyzed Cross-Coupling (e.g., Suzuki) intermediate_A->cross_coupling intermediate_B->cross_coupling final_product Complex Target Molecule (e.g., API) cross_coupling->final_product

Caption: Stepwise functionalization of the core scaffold.

Safety, Handling, and Storage

As a reactive acyl chloride, 5-Bromo-4-methylpyridine-2-carbonyl chloride must be handled with stringent safety precautions. The safety data for the closely related Pyridine-2-carbonyl chloride hydrochloride provides a reliable guide.

  • Hazards: Assumed to be corrosive and a lachrymator. It will cause severe skin burns and eye damage upon contact. The compound is highly moisture-sensitive and will react with water to release corrosive HCl gas.

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Use under an inert atmosphere (nitrogen or argon) to prevent hydrolysis. All glassware and solvents must be scrupulously dried. Avoid inhalation of vapors.

  • Storage: This compound is not intended for storage. It should be generated in situ and consumed in the subsequent reaction step. If brief storage is unavoidable, it must be kept in a tightly sealed container under an inert atmosphere at low temperatures (e.g., ≤ 0 °C).

Conclusion

5-Bromo-4-methylpyridine-2-carbonyl chloride is a high-value, reactive intermediate that serves as a versatile building block in synthetic chemistry. While its transient nature precludes it from having a readily available CAS number or being a stock chemical, its generation from the stable precursor, 5-Bromo-4-methylpyridine-2-carboxylic acid, is straightforward using standard laboratory reagents. By understanding the principles behind its synthesis, reactivity, and handling as detailed in this guide, researchers can effectively and safely employ this powerful tool to accelerate the discovery and development of novel chemical entities.

References

  • 5-Bromo-4-methylpyridine-2-carboxylic acid, CAS 886365-02-2. This CAS number is provided by multiple chemical suppliers, confirming the identity of the key precursor.
  • Thionyl Chloride (SOCl₂) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. (2011). Available at: [Link]

  • Pyridine-2-carbonyl Chloride Hydrochloride Safety Data.
  • General Reactivity of Pyridine Derivatives.
  • Use of Pyridine Derivatives in Pharmaceuticals and Agrochemicals.

Technical Guide: Synthesis of 5-Bromo-4-methylpyridine-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the conversion of 5-bromo-4-methylpyridine-2-carboxylic acid to its corresponding acid chloride, 5-bromo-4-methylpyridine-2-carbonyl chloride . This transformation is a critical step in the synthesis of amide-based kinase inhibitors and heterobifunctional drug conjugates.

Unlike simple aliphatic acid chloride syntheses, this protocol addresses specific challenges inherent to the pyridine scaffold:

  • Zwitterionic Solubility: The starting material is high-melting and poorly soluble in non-polar solvents.

  • Product Stability: The resulting acid chloride is prone to hydrolysis and is most stable when isolated as the hydrochloride salt .

  • Nucleophilic Interference: The pyridine nitrogen can act as a nucleophile, potentially leading to dimerization if not properly protonated.

Chemical Strategy & Mechanism[1][2][3][4][5]

The Challenge of the Pyridine Ring

The substrate contains a basic nitrogen atom (pyridine ring) and an acidic proton (carboxylic acid). In neutral media, it exists largely as a zwitterion. Successful chlorination requires breaking this lattice energy.

We utilize Vilsmeier-Haack type activation using N,N-Dimethylformamide (DMF) as a catalyst. This lowers the activation energy and allows the reaction to proceed at lower temperatures (for oxalyl chloride) or more rapidly (for thionyl chloride), minimizing thermal decomposition of the sensitive bromide functionality.

Mechanism of DMF Catalysis

The reaction does not proceed via direct attack of the carboxylic acid on the chlorinating agent. Instead, DMF reacts with the chlorinating agent (Oxalyl Chloride or Thionyl Chloride) to form the reactive Vilsmeier Reagent (Chloroiminium ion) . This species is highly electrophilic and rapidly converts the carboxylic acid to the acid chloride, regenerating DMF in the process.

DMF_Catalysis DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier Activation OxCl Oxalyl Chloride (COCl)2 OxCl->Vilsmeier + Cl- Intermediate Activated Intermediate Vilsmeier->Intermediate + Substrate Substrate Carboxylic Acid (Substrate) Intermediate->DMF Regeneration Product Acid Chloride (Product) Intermediate->Product Cl- Attack Gases Gases (CO, CO2, HCl) Intermediate->Gases

Figure 1: The catalytic cycle of DMF in acid chloride synthesis. The active chlorinating species is the Chloroiminium ion, not the bulk oxalyl chloride.

Experimental Protocols

Method A: Thionyl Chloride ( ) – Scale-Up Preferred

Context: Best for multigram to kilogram scales where solvent volume must be minimized. The excess reagent acts as the solvent.

Safety Note: Generates significant volumes of


 and 

gas.[1] Requires a caustic scrubber.
  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Drierite). Connect the top of the condenser to a gas trap (NaOH solution).

  • Suspension: Charge the flask with 5-bromo-4-methylpyridine-2-carboxylic acid (1.0 equiv).

  • Reagent Addition: Add Thionyl Chloride (

    
    ) (5.0 – 10.0 equiv). The solid will likely not dissolve immediately.
    
  • Catalysis: Add DMF (0.05 equiv / 5 mol%). Caution: Immediate vigorous gas evolution.

  • Reaction: Heat the mixture to reflux (

    
    C).
    
    • Observation: The suspension will slowly clear to a homogeneous solution over 1-3 hours.

    • Endpoint: Continue reflux for 30 mins after the solution becomes clear.

  • Isolation (Critical Step):

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove bulk

      
      .
      
    • Azeotropic Drying: Add anhydrous Toluene (approx. 5 mL per gram of substrate) to the residue and evaporate again. Repeat this step 2x.

    • Reasoning: This removes trace thionyl chloride, which can interfere with subsequent nucleophilic attacks (e.g., amine coupling).

  • Result: The product is isolated as the Hydrochloride Salt (solid or semi-solid gum). Use immediately.

Method B: Oxalyl Chloride ( ) – Mild / Lab Scale

Context: Best for small scales (<5g) or when high temperatures must be avoided.

  • Setup: Flame-dried flask under Nitrogen/Argon atmosphere.

  • Solvent: Suspend the carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Catalysis: Add DMF (catalytic, 1-2 drops or 0.01 equiv).

  • Reagent Addition: Add Oxalyl Chloride (1.2 – 1.5 equiv) dropwise at

    
    C.
    
    • Note: Gas evolution (

      
      ) will occur.
      
  • Reaction: Allow to warm to room temperature and stir for 2-4 hours.

    • Endpoint: The suspension should dissolve to a clear solution.

  • Workup: Evaporate solvent and excess reagent under reduced pressure.

  • Result: Off-white to yellow solid (HCl salt).

Analytical Validation (Self-Validating System)

Direct analysis of acid chlorides by LCMS or NMR is difficult due to their reactivity with moisture in the air or deuterated solvents. To validate the conversion, use the Methanol Quench Method .

Protocol:

  • Take a small aliquot (

    
    ) of the reaction mixture.
    
  • Quench into anhydrous Methanol (

    
    ).
    
  • Wait 5 minutes.

  • Analyze by LCMS or GCMS.

Interpretation:

  • Target Mass: Look for the Methyl Ester mass (

    
     relative to acid).
    
  • Starting Material: If the Acid mass is observed, conversion is incomplete.

  • Why this works: Acid chlorides react instantly with MeOH to form esters. Carboxylic acids react very slowly with MeOH without acid catalysis/heat.

SpeciesFormulaMolecular WeightDetection (LCMS)
Starting Acid

216.03

Acid Chloride

234.48Unstable (Hydrolyzes)
Methyl Ester (Quench)

230.06

Process Decision Workflow

Use the following logic flow to determine the appropriate method for your specific constraints.

Workflow Start Start: 5-Bromo-4-methylpyridine-2-COOH ScaleCheck Scale > 10 grams? Start->ScaleCheck TempSens Is downstream chemistry heat sensitive? ScaleCheck->TempSens No MethodA Method A: Thionyl Chloride (Reflux, Neat) ScaleCheck->MethodA Yes TempSens->MethodA No MethodB Method B: Oxalyl Chloride (DCM, 0°C -> RT) TempSens->MethodB Yes Workup Evaporation + Toluene Azeotrope MethodA->Workup MethodB->Workup Storage Store as HCl Salt (Under Ar, < -20°C) Workup->Storage

Figure 2: Decision matrix for selecting the chlorination reagent.

Troubleshooting & Critical Parameters

Black Reaction Mixture
  • Cause: Thermal decomposition of the pyridine ring or polymerization.

  • Solution: Reduce temperature. If using Method A (

    
    ), switch to Method B (Oxalyl Chloride) to run at room temperature. Ensure the system is strictly anhydrous; moisture generates excess heat/acid.
    
Incomplete Dissolution
  • Cause: Formation of insoluble hydrochloride salt aggregates.

  • Solution: In Method B, adding a small amount of catalytic DMF usually solubilizes the intermediate. If persistent, sonicate briefly. Note: Sometimes the product HCl salt precipitates out of DCM; this is fine if the conversion is complete (check via MeOH quench).

Low Yield in Next Step (Amidation)
  • Cause: Residual Thionyl Chloride or Acid hydrolysis.

  • Solution: The Toluene Azeotrope step is non-negotiable. Residual

    
     will react with your amine to form sulfinylamines (
    
    
    
    ), killing the yield.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for acid chlorides).

  • Organic Syntheses. Coll. Vol. 9, p. 34 (1998). Preparation of Acid Chlorides.[1][2][3][4][5][6]

  • National Institutes of Health (NIH). Synthesis and structural characterisation of amides from picolinic acid. (Specific reference for picolinic acid chloride handling).

  • ChemicalBook. Oxalyl Chloride Applications. (Safety and handling of oxalyl chloride).

Sources

Technical Guide: Generation, Stability, and Handling of 5-Bromo-4-methylpyridine-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-4-methylpyridine-2-carbonyl chloride Chemical Stability Data Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-4-methylpyridine-2-carbonyl chloride is a highly reactive, electrophilic intermediate used primarily in the synthesis of complex pyridine-based pharmacophores. Unlike stable shelf-reagents, this compound is classified as a transient intermediate .[1] It is rarely isolated for long-term storage due to its susceptibility to rapid hydrolysis and potential for self-catalyzed degradation.

This guide provides the critical data and protocols required to generate, stabilize, and utilize this intermediate in situ, ensuring high fidelity in downstream amidation or esterification reactions.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

This acid chloride is derived from its stable carboxylic acid precursor. Due to its transient nature, it does not possess a widely established commercial CAS number, though it is chemically distinct.[1]

PropertyData
Target Compound 5-Bromo-4-methylpyridine-2-carbonyl chloride
Functionality Heteroaromatic Acyl Chloride
Precursor 5-Bromo-4-methylpyridine-2-carboxylic acid
Precursor CAS 886365-02-2
Molecular Formula C₇H₅BrClNO
Molecular Weight ~234.48 g/mol
Physical State Off-white to yellow solid (low melting) or oil (crude)
Solubility Soluble in DCM, THF, Toluene, Chloroform (Reacts with water/alcohols)

Stability Profile & Degradation Mechanisms[1]

The stability of 5-bromo-4-methylpyridine-2-carbonyl chloride is governed by the electron-deficient nature of the pyridine ring, which enhances the electrophilicity of the carbonyl carbon.[1]

Critical Instability Factors[1]
  • Hydrolysis (Dominant): The compound reacts violently with atmospheric moisture to revert to the parent carboxylic acid and hydrochloric acid. The pyridine nitrogen can act as an internal base, accelerating this process relative to phenyl analogs.[1]

  • Thermal Instability: Attempting to distill this compound often leads to decarbonylation or polymerization. It should never be purified by high-vacuum distillation.

  • Nucleophilic Susceptibility: It reacts instantly with protic solvents (MeOH, EtOH) and nucleophilic impurities.

Degradation Pathway (Visualization)

The following diagram illustrates the primary degradation pathway (hydrolysis) and the derivatization pathway used for analysis.

DegradationPathway cluster_0 Critical Control Point Acid Precursor: 5-Bromo-4-methylpyridine-2-carboxylic acid Chloride Target Intermediate: 5-Bromo-4-methylpyridine-2-carbonyl chloride (Highly Reactive) Acid->Chloride Activation (SOCl2 or (COCl)2 / DMF) Degradant Degradant: Hydrolyzed Acid + HCl Chloride->Degradant Moisture (H2O) FAST HYDROLYSIS Derivative Analytical Derivative: Methyl Ester (Stable for HPLC) Chloride->Derivative MeOH Quench (Analytical Method)

Figure 1: Reaction and degradation pathways. The red node indicates the high-risk intermediate state.[1]

Generation & Handling Protocol: A Self-Validating System

To ensure scientific integrity, the generation of this acid chloride must follow a "Make-and-Use" (Telescoped) workflow. Storage is not recommended.

Synthesis Protocol (The "Make")

Reagents:

  • Precursor: 5-Bromo-4-methylpyridine-2-carboxylic acid (1.0 equiv).

  • Chlorinating Agent: Oxalyl Chloride (1.2 equiv) is preferred over Thionyl Chloride to avoid sulfur retention, though SOCl₂ is acceptable if excess is fully removed.[1]

  • Catalyst: DMF (1-2 drops, catalytic).[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Workflow:

  • Inerting: Flame-dry a 2-neck round bottom flask and cool under a stream of dry Nitrogen or Argon.

  • Suspension: Charge the flask with the carboxylic acid precursor and anhydrous DCM. The acid may not fully dissolve initially.

  • Activation: Add catalytic DMF.

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Observation: Vigorous gas evolution (CO, CO₂) indicates initiation.[1]

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2-3 hours. Validation: The suspension should become a clear, homogeneous solution, indicating conversion to the acid chloride.[1]

  • Isolation: Concentrate the solution in vacuo (rotary evaporator) at <30°C to remove solvent and excess oxalyl chloride.

    • Critical Step: Azeotrope with dry toluene (2x) to remove trace HCl and oxalyl chloride.

    • Result: The residue (yellow oil or solid) is the crude acid chloride. Do not purify further.

Handling Workflow (The "Use")

This workflow uses Schlenk line techniques to prevent hydrolysis during transfer.

HandlingWorkflow Step1 1. Evaporation Remove solvent/reagent in vacuo (Keep T < 30°C) Step2 2. Inert Backfill Fill flask with dry N2/Ar immediately Step1->Step2 Step3 3. Re-dissolution Dissolve residue in dry reaction solvent (e.g., THF, DCM) Step2->Step3 Step4 4. Cannula Transfer Transfer solution directly to Nucleophile solution (Amine/Alcohol) Step3->Step4 Avoid Air Exposure

Figure 2: Inert handling workflow for transferring the unstable intermediate.

Quality Control & Analytical Assessment

Direct analysis of the acid chloride via LC-MS or HPLC is impossible because the moisture in the mobile phase will hydrolyze the compound on-column, yielding the starting material peak (False Negative).[1]

The Derivatization Method (Self-Validating)

To quantitatively assess conversion, you must convert the unstable acid chloride into a stable methyl ester before injection.[1]

Protocol:

  • Sampling: Take a 50 µL aliquot of the reaction mixture.

  • Quench: Dispense immediately into a vial containing 500 µL of anhydrous Methanol (MeOH) and 10 µL of Triethylamine (Et₃N).

    • Chemistry:R-COCl + MeOH/Et3N -> R-COOMe + Et3N.HCl

  • Analysis: Inject this sample into HPLC/LC-MS.

  • Interpretation:

    • Peak A (Methyl Ester): Represents the active Acid Chloride.

    • Peak B (Carboxylic Acid): Represents unreacted starting material (or hydrolyzed material if quench was wet).

    • Calculation: % Conversion = [Area Ester / (Area Ester + Area Acid)] * 100.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (General reference for Acid Chloride instability and Pyridine electronics).

Sources

Methodological & Application

Application Notes and Protocols for Friedel-Crafts Acylation using 5-Bromo-4-methylpyridine-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Pyridinyl Ketones in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved pharmaceuticals and clinical candidates.[1][2][3] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and influence on physicochemical properties like solubility and metabolic stability make it a privileged structure.[1][2][3] The introduction of a ketone functionality onto a pyridine ring, particularly through robust and versatile methods like the Friedel-Crafts acylation, provides a pivotal entry point for further molecular elaboration. The resulting pyridinyl ketones are versatile intermediates, enabling the construction of more complex molecular architectures with potential applications as kinase inhibitors, anti-cancer agents, and therapeutics for a range of other diseases.[3][4][5]

This application note provides a detailed protocol and scientific rationale for the Friedel-Crafts acylation of electron-rich aromatic and heteroaromatic substrates using the novel acylating agent, 5-Bromo-4-methylpyridine-2-carbonyl chloride. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Overview: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that involves the installation of an acyl group onto an aromatic ring.[6][7][8] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride to generate a highly electrophilic acylium ion.[6][9][10]

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acyl_Chloride 5-Bromo-4-methylpyridine- 2-carbonyl chloride Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Sigma_Complex σ-Complex (Arenium Ion) Acylium_Ion->Sigma_Complex + Arene Acylium_Ion->Sigma_Complex Arene Electron-Rich Arene Product Aryl Pyridinyl Ketone Sigma_Complex->Product - H⁺

Caption: General workflow of the Friedel-Crafts acylation.

A critical consideration for the Friedel-Crafts acylation is the reactivity of the aromatic substrate. The reaction proceeds most efficiently with electron-rich arenes, while electron-deficient rings are generally poor substrates.[8][11] Furthermore, the product of the acylation, an aryl ketone, is less reactive than the starting arene due to the electron-withdrawing nature of the carbonyl group. This deactivation conveniently prevents over-acylation, a common side reaction in Friedel-Crafts alkylations.[7][12][13]

Experimental Protocol: Synthesis of (5-Bromo-4-methylpyridin-2-yl)(p-tolyl)methanone

This protocol describes a representative Friedel-Crafts acylation of toluene with 5-Bromo-4-methylpyridine-2-carbonyl chloride.

Materials:

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
5-Bromo-4-methylpyridine-2-carbonyl chlorideC₇H₅BrClNO234.482.34 g10.01.0 equiv
TolueneC₇H₈92.1415 mL-Solvent/Reagent
Aluminum Chloride (anhydrous)AlCl₃133.341.47 g11.01.1 equiv
Dichloromethane (anhydrous)CH₂Cl₂84.9320 mL-Solvent
Hydrochloric Acid (1 M aq.)HCl36.4630 mL-Workup
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.0130 mL-Workup
BrineNaCl (aq.)-30 mL-Workup
Anhydrous Magnesium SulfateMgSO₄120.37q.s.-Drying Agent

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen inlet

  • Addition funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.47 g, 11.0 mmol). Cool the flask to 0 °C in an ice-water bath.

  • Addition of Acyl Chloride: In a separate dry flask, dissolve 5-Bromo-4-methylpyridine-2-carbonyl chloride (2.34 g, 10.0 mmol) in anhydrous dichloromethane (10 mL). Transfer this solution to an addition funnel and add it dropwise to the stirred suspension of aluminum chloride over 15 minutes, maintaining the temperature at 0 °C.

  • Addition of Arene: Following the complete addition of the acyl chloride solution, add toluene (15 mL) dropwise to the reaction mixture over 10 minutes.

  • Reaction Progression: After the addition of toluene is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice (50 g) and 1 M HCl (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (5-Bromo-4-methylpyridin-2-yl)(p-tolyl)methanone.

G Start Start Setup Reaction Setup: - Flame-dried flask under N₂ - Add AlCl₃, cool to 0 °C Start->Setup Add_Acyl_Cl Add Acyl Chloride Solution (in CH₂Cl₂) dropwise at 0 °C Setup->Add_Acyl_Cl Add_Arene Add Toluene dropwise at 0 °C Add_Acyl_Cl->Add_Arene React Warm to RT Stir for 2-4 h (TLC monitoring) Add_Arene->React Quench Quench with Ice and 1 M HCl React->Quench Extract Extract with CH₂Cl₂ Quench->Extract Wash Wash with NaHCO₃ (aq) and Brine Extract->Wash Dry_Concentrate Dry (MgSO₄) and Concentrate Wash->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the Friedel-Crafts acylation.

Causality and Experimental Choices

  • Anhydrous Conditions: The use of anhydrous reagents and a nitrogen atmosphere is crucial. Lewis acids like aluminum chloride react vigorously with water, which would deactivate the catalyst and hydrolyze the acyl chloride.[14]

  • Stoichiometry of Lewis Acid: A stoichiometric amount or a slight excess of the Lewis acid is often required. This is because the product ketone can form a complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[7]

  • Order of Addition: The acyl chloride is pre-complexed with the Lewis acid before the addition of the arene. This ensures the formation of the highly reactive acylium ion, maximizing the efficiency of the acylation reaction.

  • Temperature Control: The initial phase of the reaction is exothermic. Maintaining a low temperature (0 °C) during the addition of reagents helps to control the reaction rate and minimize potential side reactions.

  • Aqueous Workup: The acidic workup is necessary to decompose the aluminum chloride-ketone complex and protonate any remaining aluminum salts, facilitating their removal into the aqueous phase. The subsequent bicarbonate wash neutralizes any residual acid.

Troubleshooting and Considerations

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive Lewis acid (hydrated)Use a fresh, unopened bottle of anhydrous AlCl₃.
Deactivated aromatic substrateThis protocol is best suited for electron-rich arenes. For less reactive substrates, consider more forcing conditions (higher temperature, longer reaction time) or alternative catalytic systems.
Multiple Products Isomerization of the acyl group (unlikely but possible)This is less common in acylation compared to alkylation. Confirm the structure of the starting acyl chloride.
Competing side reactionsEnsure strict temperature control during reagent addition.
Difficult Purification Unreacted starting materialsMonitor the reaction closely by TLC to ensure completion.
Formation of colored impuritiesThorough washing during workup can help remove some impurities. Charcoal treatment of the crude product before chromatography may be beneficial.

Conclusion

The Friedel-Crafts acylation using 5-Bromo-4-methylpyridine-2-carbonyl chloride offers a strategic and efficient method for the synthesis of novel aryl pyridinyl ketones. These compounds are valuable building blocks in the design and synthesis of new therapeutic agents. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can reliably access a diverse range of functionalized pyridine derivatives, accelerating the pace of drug discovery and development.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • ACS Publications. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. [Link]

  • Khan Academy. Friedel-Crafts acylation (video). [Link]

  • YouTube. (2020). Friedel Crafts Acylation and Akylation. [Link]

  • ResearchGate. Pyridones in drug discovery: Recent advances. [Link]

  • PubMed Central. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. [Link]

  • Chemistry LibreTexts. (2023). Using Acyl Chlorides in Friedel-Crafts Reactions. [Link]

  • NROChemistry. Friedel-Crafts Reactions. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • PubMed. (2021). Pyridones in drug discovery: Recent advances. [Link]

  • RSC Publishing. Acylation of aroyl chlorides via a template Friedel–Crafts process: synthesis of indan-1,3-diones. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • PMC - NIH. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • Google Patents.
  • Wikipedia. Pyridine. [Link]

  • MDPI. (2026). Synthesis and Antitumor Potency of 2E,21E-bis-(2-Pyridinylidene)-hollongdione in NCI-60 Panel and Zebrafish Model. [Link]

  • American Chemical Society. (2024). New ketone synthesis via Cu(I)-accelerated regioselective coupling of thiopyridine ester with Grignard reagents: in quest of facile access to pharmaceuticals. [Link]

  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • ACS Publications. Organic Process Research & Development Vol. 11 No. 5. [Link]

Sources

Application Notes and Protocols: Suzuki Coupling Compatibility with 5-Bromo-4-methylpyridine-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Medicinal Chemistry

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within drug discovery and development for the formation of carbon-carbon bonds.[1][2] The ability to couple acyl chlorides with boronic acids presents a powerful and direct route to synthesize ketones, which are prevalent structural motifs in a vast array of pharmaceuticals.[3][4][5][6] This application note provides a detailed technical guide on the Suzuki coupling compatibility of a highly functionalized and pharmaceutically relevant building block: 5-Bromo-4-methylpyridine-2-carbonyl chloride.

This substrate is of particular interest as it incorporates two distinct electrophilic sites amenable to cross-coupling: a highly reactive acyl chloride at the 2-position and a less reactive aryl bromide at the 5-position. This duality offers the potential for selective, sequential, or dual functionalization, enabling the rapid generation of diverse molecular scaffolds from a single precursor. Understanding and controlling the chemoselectivity of this reaction is therefore of paramount importance for researchers in medicinal chemistry.

Mechanistic Considerations: A Tale of Two Electrophiles

The success of a Suzuki coupling reaction with 5-Bromo-4-methylpyridine-2-carbonyl chloride hinges on the selective activation of one electrophilic site over the other. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

The critical step governing chemoselectivity in this case is the initial oxidative addition of the palladium(0) catalyst to either the C(acyl)-Cl bond or the C(aryl)-Br bond. Generally, the oxidative addition to an acyl chloride is significantly faster than to an aryl bromide.[6][10] This difference in reaction kinetics forms the basis for achieving high chemoselectivity.

However, several factors can influence this selectivity and the overall success of the reaction:

  • Catalyst and Ligand Choice: The electronic and steric properties of the phosphine ligand on the palladium catalyst play a crucial role.[11][12][13][14] Bulky, electron-rich phosphine ligands can facilitate the oxidative addition to the less reactive aryl bromide, potentially leading to a mixture of products. Conversely, less sterically demanding ligands often favor the more accessible acyl chloride.

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the barrier for oxidative addition to the C-Br bond, thus reducing the selectivity.

  • Potential Side Reactions: A notable side reaction with acyl chlorides is decarbonylation, where the acyl group loses carbon monoxide to form an aryl-palladium species, which can then undergo further reactions.[15][16][17][18][19] This can lead to the formation of undesired biaryl products. Careful control of reaction conditions, particularly temperature, is essential to minimize this pathway.

Experimental Workflow: A Visual Guide

The following diagram illustrates a typical workflow for the selective Suzuki coupling of 5-Bromo-4-methylpyridine-2-carbonyl chloride, focusing on the acylation reaction.

Suzuki_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis Reagents 5-Bromo-4-methylpyridine- 2-carbonyl chloride Arylboronic Acid Pd Catalyst & Ligand Base Solvent Setup Combine reagents under inert atmosphere (N2/Ar) Reagents->Setup 1. Heating Heat to optimized temperature Setup->Heating 2. Quench Quench reaction Heating->Quench 3. Extract Aqueous workup & extraction Quench->Extract 4. Purify Column chromatography Extract->Purify 5. Characterize Characterize product (NMR, MS, etc.) Purify->Characterize 6.

Caption: A generalized workflow for the Suzuki coupling reaction.

Detailed Experimental Protocol

This protocol provides a starting point for the chemoselective Suzuki coupling of 5-Bromo-4-methylpyridine-2-carbonyl chloride with an arylboronic acid. Optimization of specific parameters may be necessary for different boronic acid coupling partners.

Materials:

  • 5-Bromo-4-methylpyridine-2-carbonyl chloride

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) (2-10 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Anhydrous 1,4-dioxane or toluene

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-4-methylpyridine-2-carbonyl chloride (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

    • Add the base (e.g., K₂CO₃, 2.0 eq).

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 10-15 minutes.

    • Heat the mixture to a pre-determined temperature (typically 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired ketone.

Catalytic Cycle for Acyl Suzuki Coupling

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki coupling of an acyl chloride.

Acyl_Suzuki_Cycle Pd0 Pd(0)L_n OxAdd R(CO)Pd(II)(Cl)L_n Pd0->OxAdd Oxidative Addition (RCOCl) Transmetalation R(CO)Pd(II)(Ar)L_n OxAdd->Transmetalation Transmetalation (ArB(OH)2, Base) RedElim Ar-C(O)-R Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Product Release

Caption: The catalytic cycle of an acyl Suzuki-Miyaura coupling.

Optimization of Reaction Parameters

The following table summarizes key reaction parameters and their potential impact on the outcome of the Suzuki coupling with 5-Bromo-4-methylpyridine-2-carbonyl chloride.

ParameterOptionsEffect on ReactionConsiderations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Catalyst activity and stability.Pd(PPh₃)₄ can be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that form the active Pd(0) species in situ.
Ligand PPh₃, P(t-Bu)₃, XPhos, SPhosInfluences selectivity, reactivity, and catalyst stability.Bulky, electron-rich ligands may promote coupling at the C-Br bond. PPh₃ is a good starting point for selective acylation.[11][12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃Activates the boronic acid for transmetalation.The choice of base can significantly impact yield. Cs₂CO₃ is often effective but more expensive. K₂CO₃ and K₃PO₄ are common and effective alternatives.[3][4]
Solvent Toluene, 1,4-Dioxane, THF, DMESolubilizes reagents and affects reaction kinetics.Anhydrous conditions are generally preferred to prevent hydrolysis of the acyl chloride.
Temperature Room Temp to 100 °CAffects reaction rate and selectivity.Lower temperatures favor selective coupling at the acyl chloride. Higher temperatures may lead to C-Br coupling and decarbonylation.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous conditions; Poor choice of base or solvent.Use a fresh palladium source and ligand; Ensure all glassware is oven-dried and solvents are anhydrous; Screen different bases and solvents.
Mixture of Acyl and Aryl Coupled Products Reaction temperature is too high; Ligand promotes C-Br activation.Lower the reaction temperature; Switch to a less sterically demanding ligand like PPh₃.
Formation of Decarbonylated Byproduct High reaction temperature.Reduce the reaction temperature.
Hydrolysis of Acyl Chloride Presence of water in the reaction mixture.Use anhydrous solvents and reagents; Perform the reaction under a strict inert atmosphere.

Conclusion

The Suzuki coupling of 5-Bromo-4-methylpyridine-2-carbonyl chloride is a highly valuable transformation for the synthesis of complex pyridine-containing ketones. By carefully selecting the catalyst system, base, and reaction temperature, high chemoselectivity for the acylation reaction can be achieved. This application note provides a robust starting point for researchers to exploit the synthetic potential of this versatile building block in their drug discovery and development programs.

References

  • Zhang, J., Zhang, P., Ma, Y., & Szostak, M. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(10), 2338–2343. [Link]

  • Zhang, J., Zhang, P., Ma, Y., & Szostak, M. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides. ChemRxiv. [Link]

  • Yamamoto, T., & Nishihara, Y. (2018). Palladium-catalyzed Decarbonylative Cyanation of Acyl Fluorides and Chlorides. Chemistry Letters, 47(10), 1279-1281. [Link]

  • Zhang, J., Zhang, P., Ma, Y., & Szostak, M. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki-Miyaura Cross-Coupling of Acyl Chlorides. Semantic Scholar. [Link]

  • Garg, N. K. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Molecules, 24(2), 241. [Link]

  • Cravotto, G., & Orio, L. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 16(14), 1663-1691. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • Fu, L., You, J., & Nishihara, Y. (2021). Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls. Chemical Communications, 57(30), 3696-3699. [Link]

  • Nishihara, Y. (2024). Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acyl Fluorides and Chlorides: Synthesis of Aryl Halides via Reductive Elimination of the C–X (X = I, Br, and Cl) Bond and Mechanistic Implications. ACS Catalysis. [Link]

  • Nishihara, Y., Fu, L., & You, J. (2021). Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls. Osaka University. [Link]

  • NROChemistry. (2025). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Nishihara, Y. (2025). Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides. Molecules, 30(4), 1017. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6846-6863. [Link]

  • da Silva, A. B., & Martins, D. L. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling of acyl chlorides with aryl boronic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6846-6863. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2023). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 145(39), 21397-21407. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry, 70(21), 8601-8604. [Link]

  • ResearchGate. (2025). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 213-221. [Link]

  • ResearchGate. (n.d.). Acylative Suzuki-Miyaura cross-coupling reaction of acyl chlorides with arylboronic acids. Retrieved from [Link]

  • Hossain, M. A. (2017). A Novel Process of Pd-Catalyzed Cross-Coupling of Acyl Halides and Aryltrifluoroborates. International Journal of Organic Chemistry, 7(3), 269-277. [Link]

  • Nishihara, Y., & Aoyagi, K. (2018). Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Organic & Biomolecular Chemistry, 16(44), 8568-8571. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Ikram, M., Al-Rashida, M., Hameed, A., & Rebezov, M. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 221. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-4-methylpyridine-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-4-methylpyridine-2-carbonyl chloride is a highly electrophilic intermediate. Unlike standard benzoyl chlorides, the position of the carbonyl group at the C2 position of the pyridine ring creates a unique instability profile. The proximal ring nitrogen exerts an electron-withdrawing inductive effect ($ -I $), significantly increasing the electrophilicity of the carbonyl carbon.[1] Furthermore, the basic nitrogen can act as an internal catalyst for hydrolysis if any moisture is present, leading to rapid degradation into 5-bromo-4-methylpicolinic acid and HCl.

This guide moves beyond standard handling to provide a "Make-and-Use" strategy, which is the industry gold standard for this class of compounds.

Section 1: The "Make-and-Use" Strategy (Recommended)

Why this matters: Storing isolated pyridine-2-carbonyl chlorides is inherently risky due to their moisture sensitivity. The most robust method to prevent hydrolysis is to generate the acid chloride in situ from the stable parent acid (5-bromo-4-methylpicolinic acid) immediately prior to use.

Protocol: In-Situ Generation via Oxalyl Chloride

Use this protocol to generate the reagent fresh, eliminating storage stability issues.

Reagents:

  • Substrate: 5-Bromo-4-methylpicolinic acid (1.0 equiv)

  • Reagent: Oxalyl chloride (1.2 – 1.5 equiv)

  • Catalyst: DMF (anhydrous, 1-2 drops)

  • Solvent: Dichloromethane (DCM), anhydrous[1]

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask and cool under a positive pressure of Argon.

  • Suspension: Add the parent acid and anhydrous DCM. The acid may not dissolve completely; this is normal.

  • Activation: Add the catalytic DMF. Note: You will see vigorous bubbling later; ensure venting is active.

  • Chlorination: Add Oxalyl chloride dropwise at 0°C.

    • Expert Insight: We use Oxalyl chloride over Thionyl chloride (

      
      ) because the byproducts (CO, 
      
      
      
      ) are gases, allowing for a cleaner reaction profile without harsh thermal reflux [1, 2].
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-3 hours. The solution should become clear, indicating conversion to the acid chloride.[2]

  • Evaporation (Critical): Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess oxalyl chloride.

    • Troubleshooting: If you skip this, excess oxalyl chloride will react with your nucleophile (amine/alcohol) in the next step, creating impurities.

  • Redissolution: Redissolve the resulting yellow/orange residue in fresh anhydrous DCM and use immediately.

Section 2: Storage & Handling of Isolated Material

If you must purchase or store the isolated acid chloride, strict adherence to the "Cold-Dry-Inert" triad is required.

Storage Specifications
ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer) Kinetic suppression of hydrolysis rates.
Atmosphere Argon (Preferred) Argon is heavier than air and forms a "blanket" over the solid. Nitrogen is acceptable but less effective for frequently opened vials.
Container Glass + Teflon Septum Avoid standard polyethylene caps which are permeable to moisture over time. Use Parafilm over the cap as a secondary barrier.
Desiccant P₂O₅ or Silica Gel Store the vial inside a secondary jar containing desiccant sachets.
Handling "Do's and Don'ts"
  • DO warm the vial to room temperature before opening.

    • Reason: Opening a cold vial condenses atmospheric moisture onto the solid immediately, initiating surface hydrolysis.

  • DON'T use a spatula if possible.

    • Reason: Metal spatulas can introduce trace moisture. Pouring or handling via syringe (if liquid/melted) under inert gas is safer.

  • DO check for "Crusting."

    • Sign: A white crust on the threads of the vial indicates hydrolysis (formation of the carboxylic acid or pyridine-HCl salt).

Section 3: Troubleshooting & FAQs

Q1: The reaction mixture turned dark brown/black upon adding the acid chloride. Is it ruined?

Analysis: Not necessarily. Pyridine derivatives often form colored charge-transfer complexes. However, a dark black tar usually indicates decomposition. Solution: Check your base. If you used a strong base (like NaOH or unhindered alkoxides), you may have attacked the pyridine ring itself. Correction: Switch to non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine to scavenge the HCl generated during the reaction without attacking the carbonyl [3].

Q2: I see a white precipitate immediately after dissolving the acid chloride.

Analysis: This is likely the Hydrolysis Cascade .

  • Trace water hydrolyzes a small amount of acid chloride

    
     Acid + HCl.
    
  • The generated HCl protonates the pyridine nitrogen of your remaining acid chloride.

  • The resulting Pyridine-HCl salt is insoluble in non-polar solvents (DCM/Toluene) and precipitates out. Correction: Filter the solution under inert atmosphere or add dry DIPEA to resolubilize the species as the free base.

Q3: My yield is low (<50%) despite the acid chloride looking pure.

Analysis: Competitive Hydrolysis. The rate of reaction with water is often orders of magnitude faster than with your desired nucleophile (amine/alcohol), especially if the nucleophile is sterically hindered. Correction:

  • Increase the equivalents of Acid Chloride (1.5 equiv).

  • Dry your solvent over 3Å Molecular Sieves for 24 hours prior to use.[3] Note: standard "anhydrous" solvents from a bottle often contain 10-50 ppm water, which is enough to kill a sensitive reaction [4].

Section 4: Visualizing the Workflow

Diagram 1: The Hydrolysis Trap vs. The Protected Pathway

This diagram illustrates the critical failure points where moisture destroys the molecule and the protective measures required.

HydrolysisPath Substrate 5-Bromo-4-methyl pyridine-2-carbonyl chloride Hydrolysis Hydrolysis Reaction (Fast) Substrate->Hydrolysis Exposed to Air Target Successful Coupling (Amide/Ester) Substrate->Target + Nucleophile + DIPEA Water Atmospheric Moisture (The Enemy) Water->Hydrolysis Product_Bad Byproducts: 1. Picolinic Acid (Inactive) 2. HCl (Catalyst Poison) Hydrolysis->Product_Bad Protection Protective Measures: 1. Argon Atmosphere 2. Dry Solvents (DCM) 3. -20°C Storage Protection->Substrate Shields

Caption: Figure 1. The kinetic competition between moisture-driven hydrolysis (Red) and successful reaction (Blue). Note that HCl generation accelerates degradation.

Diagram 2: The "Make-and-Use" In-Situ Protocol

The recommended workflow to avoid isolation and storage stability issues.

InSitu Start Start: 5-Bromo-4-methyl picolinic acid Step1 Activation: Add Oxalyl Chloride + DMF (cat.) in DCM (0°C) Start->Step1 Intermediate Vilsmeier-Haack Intermediate Step1->Intermediate Catalysis Step2 Conversion: Forms Acid Chloride (Gases CO + CO2 evolve) Intermediate->Step2 Step3 Evaporation: Remove excess Oxalyl Cl (Crucial Step) Step2->Step3 Clear Solution Final Coupling: Add Nucleophile immediately Step3->Final Residue Redissolved

Caption: Figure 2. Step-by-step "Make-and-Use" protocol using Oxalyl Chloride/DMF. Step 3 is critical to prevent side reactions.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Common Organic Chemistry. (n.d.). Acid to Acid Chloride: Oxalyl Chloride Conditions.[4][5] Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]

Sources

Technical Support Center: 5-Bromo-4-methylpyridine-2-carbonyl chloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-4-methylpyridine-2-carbonyl chloride. This resource is designed for researchers and drug development professionals who may encounter challenges during this critical synthetic step. The formation of an acid chloride from a pyridine carboxylic acid is a foundational reaction, yet it is often accompanied by distinct color changes that can be indicative of reaction progress, purity, and potential side reactions. This guide provides in-depth, experience-based answers to common questions and troubleshooting advice to ensure a successful and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected color progression during the synthesis of 5-bromo-4-methylpyridine-2-carbonyl chloride using thionyl chloride?

A: The expected color progression is a transition from a colorless or white slurry to a pale or light-yellow solution.

  • Initial State: Your starting material, 5-Bromo-4-methylpyridine-2-carboxylic acid, is typically a white solid.[1][2] The reaction is often set up as a suspension or slurry in an inert solvent (like toluene or dichloromethane) or in an excess of the chlorinating agent itself.

  • Addition of Thionyl Chloride: Pure thionyl chloride (SOCl₂) is a colorless liquid.[3] However, it is common for aged thionyl chloride to have a pale-yellow hue due to the slow formation of impurities like disulfur dichloride.[3] Therefore, an initial yellow color upon addition of the reagent is not unusual and is generally not a cause for concern.

  • Reaction Progression: As the reaction is gently heated or stirred at room temperature, the white solid carboxylic acid will gradually dissolve as it is converted to the more soluble acid chloride. The reaction mixture should become a clear, pale-to-light-yellow solution. The completion of the reaction is typically marked by the cessation of gas evolution (HCl and SO₂).[4] The final, crude product solution should not be darker than a straw-yellow color.[5]

Q2: My reaction mixture turned dark brown or black immediately after adding thionyl chloride. What happened and is the reaction salvageable?

A: A rapid shift to a dark brown or black color indicates significant decomposition or a rapid side reaction, often caused by impurities or excessive temperatures.

Probable Causes:

  • Low-Quality Starting Material: The 5-bromo-4-methylpyridine-2-carboxylic acid may contain residual impurities from its synthesis pathway. Heterocyclic amines or other nitrogen-containing compounds are particularly susceptible to charring in the presence of a strong dehydrating and chlorinating agent like thionyl chloride.

  • Poor Quality Thionyl Chloride: Thionyl chloride that has significantly decomposed can be more aggressive and may promote side reactions.[6]

  • Exothermic Reaction & Localized Heating: The reaction between a carboxylic acid and thionyl chloride is exothermic.[7] Adding the reagent too quickly without adequate cooling can create localized hot spots, leading to immediate charring of the sensitive pyridine ring system.

  • Presence of a Reactive Catalyst (Unintended): Certain metal impurities or other functional groups on the starting material could be catalyzing a decomposition pathway.

Is it Salvageable? Unfortunately, once significant charring has occurred, the desired product is likely present in a very low yield and will be difficult to separate from the polymeric, tar-like byproducts. It is highly recommended to discard the reaction and restart, focusing on controlling the conditions and using purified materials.

Q3: The reaction was initially light yellow but became progressively darker (deep red to brown) during heating/reflux. What does this indicate?

A: This observation suggests a slower decomposition pathway is occurring, likely due to thermal instability of the reactants, intermediates, or the product itself at the reaction temperature.

Probable Causes:

  • Prolonged Heating: The acid chloride product, while more stable than some intermediates, can still degrade under prolonged heating. The pyridine ring, substituted with both an electron-withdrawing bromo group and an activating methyl group, has a complex electronic nature that can make it susceptible to polymerization or other decomposition pathways at elevated temperatures.

  • Formation of Colored Intermediates: In the presence of pyridine or even the pyridine moiety of the substrate, thionyl chloride can form reactive intermediates. While often used as a catalyst, pyridine can also react with the newly formed acid chloride to generate a highly reactive acyl-pyridinium salt.[8][9] These salts can be colored and may be intermediates to byproduct formation.

  • Thionyl Chloride Decomposition: At temperatures near its boiling point (74.6 °C), thionyl chloride can slowly decompose, which may contribute to the formation of colored species.[3]

Corrective Actions:

  • Lower the Reaction Temperature: Attempt the reaction at a lower temperature for a longer duration. Many acid chloride formations proceed efficiently at room temperature or with gentle warming (40-50 °C).

  • Minimize Reaction Time: Monitor the reaction closely (e.g., by observing gas evolution). Once the reaction is complete, immediately proceed to the workup to remove excess thionyl chloride and isolate the product. Avoid leaving the reaction to heat unnecessarily.

Q4: Can the choice of chlorinating agent (e.g., thionyl chloride vs. oxalyl chloride) affect the color of the reaction?

A: Yes, absolutely. Oxalyl chloride is often considered a milder and "cleaner" alternative to thionyl chloride and can result in significantly lighter-colored reaction mixtures.

  • Thionyl Chloride (SOCl₂): Byproducts are gaseous SO₂ and HCl.[10] The reaction often requires heating, which can lead to the thermal decomposition issues discussed in Q3. The reagent itself can be colored and corrosive.

  • Oxalyl Chloride ((COCl)₂): This reagent is highly effective, often at lower temperatures (room temperature or below). The byproducts are all gaseous (CO, CO₂, and HCl), which simplifies workup. Reactions with oxalyl chloride are typically much faster and generate fewer colored impurities, making it a preferred reagent for sensitive substrates. A catalytic amount of N,N-dimethylformamide (DMF) is often used with oxalyl chloride.

If you consistently experience dark-colored reactions with thionyl chloride, switching to an oxalyl chloride/DMF system is a primary troubleshooting recommendation.

Troubleshooting Guide: Color Issues in Acid Chloride Formation

Observation Probable Cause(s) Recommended Solution(s)
Initial mixture is bright yellow upon adding SOCl₂. Aged/decomposed thionyl chloride containing sulfur chlorides.[3]This is generally acceptable. For highly sensitive substrates, purify the SOCl₂ by distillation before use.[5]
Reaction turns dark brown/black immediately. 1. Poor quality starting material.2. Reaction temperature too high (poor cooling).3. Moisture contamination.1. Verify purity of the starting carboxylic acid.2. Add SOCl₂ dropwise at 0 °C.3. Ensure all glassware is oven-dried and the reaction is under an inert atmosphere.
Reaction darkens progressively upon heating. 1. Thermal decomposition of product or intermediates.2. Reaction time is too long.1. Run the reaction at a lower temperature (e.g., 40-50 °C).2. Monitor for completion and work up immediately.3. Consider switching to oxalyl chloride.
Crude product is a dark, viscous oil or solid. Significant formation of polymeric or tar-like byproducts.Attempt purification by vacuum distillation (if thermally stable) or column chromatography on silica gel (if the acid chloride is stable enough). It is often better to optimize the reaction to prevent byproduct formation.

Experimental Protocol: Synthesis of 5-Bromo-4-methylpyridine-2-carbonyl chloride

This protocol is a standard procedure and should be adapted based on laboratory safety standards and reaction scale.

Materials:

  • 5-Bromo-4-methylpyridine-2-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (3.0-5.0 eq, can be used as solvent) or an inert solvent like Toluene.

  • N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

  • Round-bottom flask, condenser with drying tube (CaCl₂ or Drierite), magnetic stirrer, heating mantle.

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the setup is under an inert atmosphere (e.g., Nitrogen or Argon).

  • Charging Flask: To the flask, add 5-Bromo-4-methylpyridine-2-carboxylic acid.

  • Reagent Addition:

    • (Method A - SOCl₂ as solvent): In a fume hood, carefully add thionyl chloride to the flask at room temperature. The mixture will likely be a white slurry.

    • (Method B - With Solvent): Add a dry, inert solvent (e.g., Toluene) to the flask, followed by the slow, dropwise addition of thionyl chloride via an addition funnel. If the reaction is vigorous, cool the flask in an ice bath during addition.

  • Catalyst: Add one drop of DMF. You may observe a brief color change or increase in gas evolution as the catalytic cycle initiates.

  • Reaction:

    • Stir the mixture at room temperature for 30 minutes.

    • Slowly heat the mixture to a gentle reflux (for Toluene, ~80-90°C; for neat SOCl₂, ~75°C). Observe the color. The white solid should dissolve, and the solution should become a clear, pale yellow. Vigorous gas evolution will be seen.

    • Maintain the reflux until gas evolution ceases (typically 1-3 hours). Avoid prolonged heating after this point. A persistent dark color indicates a problem (see troubleshooting).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure (vacuum). This step must be done carefully in a well-ventilated fume hood and with appropriate trapping for the corrosive vapors.

  • Isolation: The resulting crude 5-Bromo-4-methylpyridine-2-carbonyl chloride (often a yellow or tan solid/oil) can be used directly in the next step or purified if necessary.

Visual Workflow and Diagrams

Troubleshooting Color Deviation Workflow

A logical process for diagnosing and solving issues related to undesirable color changes in the reaction.

G start Reaction Color is Dark (Brown/Black) q1 When did it turn dark? start->q1 ans1_immediate Immediately on reagent addition q1->ans1_immediate ans1_heating During heating/ reflux q1->ans1_heating cause_immediate Probable Cause: - Poor quality starting material - No/poor cooling - Moisture ans1_immediate->cause_immediate cause_heating Probable Cause: - Thermal instability - Reaction time too long ans1_heating->cause_heating solution_immediate Solution: 1. Check starting material purity. 2. Add SOCl₂ at 0 °C. 3. Use oven-dried glassware. cause_immediate->solution_immediate solution_heating Solution: 1. Reduce reaction temp (40-50 °C). 2. Monitor and stop when complete. 3. Switch to Oxalyl Chloride. cause_heating->solution_heating

Caption: Troubleshooting flowchart for color issues.

Simplified Reaction Scheme

Illustrates the conversion of the carboxylic acid to the acid chloride.

Caption: Reaction components and expected appearance.

References

  • Wikipedia. Thionyl chloride. [Link]

  • LookChem. THIONYL CHLORIDE. [Link]

  • OrgoSolver. Acid Chlorides + H₂O/Pyridine — Carboxylic Acid Formation (Hydrolysis). [Link]

  • PubChem. Thionyl Chloride | SOCl2 | CID 24386. [Link]

  • Sciencemadness Wiki. Thionyl chloride. [Link]

  • Google Patents.
  • OrgoSolver. Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. [Link]

  • Google Patents.
  • ResearchGate. The reaction of acid chloride and chloroformate with pyridine. [Link]

  • LibreTexts Chemistry. 21.4: Chemistry of Acid Halides. [Link]

  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. [Link]

  • Sciencemadness Discussion Board. SOCl2: carboxylic acid to acid chloride: impurity! [Link]

  • Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • Autech Industry Co.,Limited. The Chemical Versatility of 5-Bromo-4-methylpyridine-2-carboxylic Acid. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • YouTube. Reaction of Carboxylic Acids with Thionyl Chloride. [Link]

  • SciSpace. Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. [Link]

  • Henry Rzepa's Blog. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. [Link]

  • Sathee Jee. Chemistry Acid Chloride. [Link]

  • SunSirs. China 5-Bromo-2-chloro-4-methylpyridine - Fuxin Fengcheng Chemical Technology Development Co. [Link]

  • Chemguide. preparation of acyl chlorides (acid chlorides). [Link]

Sources

Validation & Comparative

LCMS identification of methyl ester derivative for validation

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Validating Methyl Ester Derivatives in LC-MS/MS Workflows

Executive Summary

Objective: This guide provides a technical framework for the identification and validation of methyl ester derivatives of carboxylic acids (e.g., fatty acids, metabolites, pharmaceutical impurities) using LC-MS/MS. Context: Native carboxylic acids often exhibit poor retention on Reverse Phase (RP) columns and weak ionization in ESI positive mode. Methyl esterification is a robust derivatization strategy to enhance lipophilicity and ionization efficiency. Key Insight: True validation requires more than just a mass match; it demands a self-validating experimental design using isotopic labeling (d3-methanol) to confirm the derivatization site and count.

Technical Rationale & Mechanism

As a Senior Application Scientist, it is critical to understand why we derivatize, not just how.

The Chemical Mechanism

The transformation of a carboxylic acid to a methyl ester replaces the active acidic hydrogen with a methyl group. This effectively "caps" the polar head group.

  • Reaction: Acid-catalyzed esterification (Fischer Esterification).

  • Reagent Choice: Boron trifluoride in methanol (BF3-MeOH) is preferred over Diazomethane for safety and stability, or Methanolic HCl for milder conditions.

  • Chromatographic Impact: By removing the hydrogen bond donor capability of the carboxyl group, the analyte becomes significantly more hydrophobic. This results in a predictable shift to longer retention times on C18 columns, moving analytes away from the early-eluting "suppression zone" (salts/polar matrix).

Mass Spectrometry Behavior[1][2][3][4][5][6][7]
  • Ionization Switch: Native acids typically require ESI- (negative mode). Methyl esters often fly well in ESI+ (positive mode) as

    
     or 
    
    
    
    , or remain in ESI- depending on the backbone, but with improved desolvation efficiency due to increased volatility.
  • Fragmentation Rules:

    • McLafferty Rearrangement: Methyl esters with a gamma-hydrogen typically yield a characteristic ion at m/z 74 .[1][2]

    • Alpha-Cleavage: Loss of the methoxy group (

      
      ) or the methoxy-carbonyl group (
      
      
      
      ).

Comparative Performance Analysis

The following table contrasts the Methyl Ester approach against the Native (underivatized) workflow and the common GC-alternative (TMS derivatization), which is sometimes attempted in LC but often fails due to hydrolysis.

FeatureNative Analysis (Direct LC-MS)Methyl Ester Derivative (Recommended)TMS Derivative (Alternative)
Reagent NoneBF3-Methanol or H2SO4-MethanolBSTFA / MSTFA
Stability HighHigh (Stable in aqueous mobile phases)Low (Hydrolyzes in LC mobile phase)
RP Retention Weak (Elutes early, often co-elutes with matrix)Strong (Significant shift to hydrophobic region)Moderate (Variable)
Ionization ESI Negative (often poor sensitivity)ESI Positive/Negative (Enhanced S/N ratio)ESI Positive (often erratic)
Selectivity Low (Isobaric interferences common)High (Shifted RT + Specific Fragments)Moderate
Mass Shift None+14 Da (per carboxyl group)+72 Da (per carboxyl group)

Experimental Protocol: BF3-Methanol Derivatization

Note: This protocol is designed for trace analysis of metabolites (e.g., fatty acids, organic acids) in plasma or tissue extracts.

Reagents:
  • Derivatizing Agent: 14% Boron Trifluoride (

    
    ) in Methanol (Sigma-Aldrich or equivalent).
    
  • Extraction Solvent: n-Hexane (LC-MS Grade).

  • Quenching Agent: Saturated NaCl solution (aqueous).

  • Validation Reagent:

    
    -Methanol (
    
    
    
    , >99 atom % D).
Step-by-Step Workflow:
  • Sample Preparation: Evaporate the sample extract (containing approx. 1-10 µg analyte) to complete dryness under Nitrogen at 30°C.

  • Reaction: Add 200 µL of 14% BF3-Methanol . Cap the vial tightly (Teflon-lined cap).

  • Incubation: Heat at 60°C for 30 minutes . ( Expert Note: For polyunsaturated fatty acids, reduce to 10 mins to prevent degradation.)

  • Quenching: Cool to room temperature. Add 500 µL of Saturated NaCl solution.

  • Extraction: Add 500 µL of n-Hexane . Vortex vigorously for 1 minute.[3] Centrifuge at 3000 rpm for 3 minutes to separate phases.

  • Recovery: Transfer the upper organic layer (Hexane) to a fresh vial.

  • Reconstitution: Evaporate the Hexane layer to dryness. Reconstitute in 100 µL of 50:50 Methanol:Water (or mobile phase start conditions).

Validation Strategy: The Isotopic Shift (Self-Validating System)

To scientifically prove that a peak is indeed the methyl ester of your target acid (and not an isobaric impurity), you must perform a parallel reaction using deuterated methanol (


).
The Logic:
  • Reaction A (Standard): Uses

    
    . Adds a 
    
    
    
    group. Mass shift from native: +14.0156 Da .
  • Reaction B (Validation): Uses

    
    .[4] Adds a 
    
    
    
    group. Mass shift from native: +17.0344 Da .
  • The Delta: The difference between the Product A and Product B peaks must be exactly 3.0188 Da per carboxyl group.

If your peak does not shift by +3 Da (or multiples thereof for di/tri-acids) when using


-Methanol, it is not your methyl ester. 

Visualization of Workflows

Figure 1: Derivatization & Analysis Workflow

This diagram outlines the critical path from sample preparation to data generation.

G Sample Dried Sample (Carboxylic Acids) Reagent Add BF3-MeOH (14%) Sample->Reagent Heat Reaction 60°C, 30 min Reagent->Heat Extract LLE Extraction (Hexane + NaCl) Heat->Extract Methylation Complete LCMS LC-MS/MS Analysis (C18 Column) Extract->LCMS Reconstitute Data Data Processing (Target Screening) LCMS->Data

Caption: Figure 1. Optimized workflow for acid-catalyzed methyl esterification and LC-MS analysis.

Figure 2: Isotopic Validation Logic

This diagram illustrates the decision tree for validating the identity of the derivative using deuterated reagents.

Validation cluster_0 Parallel Reactions Native Native Acid (R-COOH) Mass = M PathA Reaction A: Standard MeOH (CH3OH) Native->PathA PathB Reaction B: Deuterated MeOH (CD3OD) Native->PathB ProdA Methyl Ester (R-COOCH3) Mass = M + 14 PathA->ProdA ProdB Deut. Methyl Ester (R-COOCD3) Mass = M + 17 PathB->ProdB Compare Compare Mass Spectra Delta = 3 Da? ProdA->Compare ProdB->Compare ResultYes VALIDATED Identity Confirmed Compare->ResultYes Yes ResultNo INVALID Artifact/Impurity Compare->ResultNo No

Caption: Figure 2. Isotopic labeling strategy using d3-Methanol to validate methyl ester identification.

References

  • Comparison of Derivatization Methods

    • Jankech, T., et al. (2024).[5][6] "Derivatization of carboxylic groups prior to their LC analysis – A review." Analytica Chimica Acta.

  • Protocol & Reagents (BF3-Methanol)

    • AOCS Official Method Ce 2-66. "Preparation of Methyl Esters of Fatty Acids." American Oil Chemists' Society.

  • Isotopic Validation Strategy

    • Tintrop, L. K., et al. (2023).[4] "Isotope-labeling in situ derivatization... for simultaneous determination of fatty acids." University of Duisburg-Essen / Anal. Bioanal. Chem.

  • Fragmentation Patterns (Mass Spectrometry)

    • Zirrolli, J. A., & Murphy, R. C. (1993). "Low-energy tandem mass spectrometry of the molecular ion derived from fatty acid methyl esters." Journal of the American Society for Mass Spectrometry.

  • General LC-MS/MS Validation Guidelines

    • FDA Guidance for Industry. (2018).[6] "Bioanalytical Method Validation." U.S. Food and Drug Administration.

Sources

Comparison Guide: The Acid Chloride Route for Acylation of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Steric Challenges in Amide Bond Formation

Introduction

The formation of the amide bond is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] While numerous methods exist for this transformation, the acylation of sterically hindered amines presents a significant and persistent challenge. Standard coupling agents, which perform admirably for unhindered substrates, often falter when faced with the steric bulk of substituted amines, leading to low yields or complete reaction failure.[3] This guide provides an in-depth technical analysis of the acid chloride route, a classic yet highly effective method for overcoming these steric barriers. We will explore the mechanistic underpinnings of its success, compare its performance against common alternatives with supporting data, and provide actionable experimental protocols for researchers in the field.

Section 1: The Fundamental Challenge of Steric Hindrance

Steric hindrance impedes amide bond formation by fundamentally obstructing the key reaction steps. In a typical coupling-agent-mediated reaction between a carboxylic acid and an amine, a bulky group on the amine can:

  • Prevent Nucleophilic Attack: The lone pair of electrons on the nitrogen atom is physically shielded, preventing it from effectively attacking the activated carboxylic acid (e.g., an O-acylisourea intermediate when using EDC).

  • Destabilize the Transition State: The approach of the two sterically demanding molecules creates significant van der Waals repulsion, raising the activation energy of the tetrahedral intermediate required for amide formation.

This often results in the decomposition of the activated acid intermediate or other side reactions faster than the desired amidation. For particularly challenging substrates, even forcing conditions with standard coupling agents fail to yield the desired product.[4]

Section 2: The Acid Chloride Route: A Powerful Solution

The conversion of a carboxylic acid to a highly reactive acid chloride intermediate is a robust strategy to surmount the kinetic barrier imposed by steric hindrance.[5][6]

Mechanism of Action

The reaction proceeds via a two-stage nucleophilic addition-elimination mechanism.[7][8] The immense reactivity of the acid chloride is the key to its success. The strong electron-withdrawing effect of both the oxygen and chlorine atoms renders the carbonyl carbon exceptionally electrophilic (electron-deficient), making it a prime target for even a sterically hindered and weakly nucleophilic amine.[9][10]

  • Nucleophilic Attack: The amine's lone pair attacks the highly electrophilic carbonyl carbon of the acid chloride.[11]

  • Formation of Tetrahedral Intermediate: This addition forms a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The carbon-oxygen double bond reforms, expelling the chloride ion, which is an excellent leaving group.[8]

  • Deprotonation: A base removes the proton from the nitrogen, yielding the final amide and neutralizing the HCl byproduct.[6][11]

Acid Chloride Acylation Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products RCOCl R-CO-Cl (Acid Chloride) Intermediate [R-C(O⁻)(Cl)-N⁺H(R')₂] RCOCl->Intermediate R2NH R'₂NH (Hindered Amine) R2NH->Intermediate Nucleophilic Attack Amide R-CO-N(R')₂ (Amide) Intermediate->Amide Collapse & Elimination of Cl⁻ Amide->Amide HCl HCl BaseH Base-H⁺ + Cl⁻ HCl->BaseH Neutralization Base Base Base->BaseH

Caption: Mechanism of Nucleophilic Acyl Substitution.

Key Advantages of the Acid Chloride Route
  • Exceptional Reactivity: Acid chlorides are among the most reactive carboxylic acid derivatives, often enabling reactions that are otherwise impossible.[12] The reaction is frequently exothermic and proceeds rapidly even at low temperatures.[]

  • Clean Byproducts: When preparing the acid chloride in situ using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), the byproducts are gaseous (SO₂, HCl, CO, CO₂), which simplifies workup and purification.[5]

  • High Yields: For hindered systems, this method consistently provides higher yields compared to direct coupling methods. Modern variations using phase-transfer catalysts can further boost yields to over 85%.[14]

  • Cost-Effectiveness: Reagents like thionyl chloride are inexpensive and readily available, making this a scalable and economically viable option.[5]

Optimizing the Reaction: Schotten-Baumann Conditions

The generation of hydrogen chloride (HCl) during the reaction is a critical factor to manage. The HCl byproduct will react with the starting amine to form a non-nucleophilic ammonium salt, effectively halting the reaction.[15] The Schotten-Baumann reaction conditions address this by including a base to neutralize the HCl as it is formed.[16][17]

  • Choice of Base: Both inorganic bases (NaOH, K₂CO₃, NaHCO₃) and organic bases (pyridine, triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) can be used.[] For hindered amines, non-nucleophilic organic bases like DIPEA are often preferred to minimize side reactions.

  • Solvent System: The reaction is often performed in a two-phase system (e.g., dichloromethane and water) to sequester the aqueous base from the organic reactants, minimizing hydrolysis of the highly reactive acid chloride.[14][16] Aprotic organic solvents like toluene, ether, or THF are also common.[][18]

  • Catalysts: For extremely unreactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added. DMAP acts as a hyper-nucleophilic acylation catalyst, dramatically increasing the reaction rate.[5][]

Section 3: Comparative Analysis

ParameterAcid Chloride RoutePeptide Coupling Agents (HATU, EDC/HOBt)
Mechanism Nucleophilic Acyl Substitution on a pre-activated, highly reactive electrophile.In situ activation of carboxylic acid to a less reactive intermediate (e.g., active ester).
Reactivity Very High. Often exothermic and rapid.[9][]Moderate to High. Generally milder conditions.
Effectiveness with Hindered Amines High. Often the method of choice when others fail.[5][]Low to Moderate. Frequently results in low yields or no reaction due to steric clash.[3]
Key Byproducts HCl (neutralized by base), gaseous byproducts from activating agent (SO₂, CO).[5]Urea derivatives (from EDC), HOBt, etc. Often requires chromatography for removal.
Substrate Compatibility Less suitable for acid-sensitive substrates due to the harsh conditions of acid chloride formation.[5]Broader compatibility with sensitive functional groups due to milder conditions.
Typical Yield (Hindered Substrates) Good to Excellent (often >70%).Poor to Moderate (can be <10% or fail completely).

Section 4: Experimental Protocols & Workflows

Workflow: Acid Chloride vs. Direct Coupling

Acylation Workflows cluster_acid_chloride Acid Chloride Route cluster_coupling Direct Coupling Route Acid1 Carboxylic Acid SOCl2 SOCl₂ or (COCl)₂ (Activation) Acid1->SOCl2 ACl Acid Chloride (Isolated or In Situ) SOCl2->ACl Amine1 Hindered Amine + Base (e.g., DIPEA) ACl->Amine1 Amide1 Final Amide Amine1->Amide1 Acid2 Carboxylic Acid Coupling Coupling Agent (e.g., HATU) + Hindered Amine + Base Acid2->Coupling Amide2 Final Amide (Often Low Yield) Coupling->Amide2

Caption: Comparison of synthetic workflows.

Protocol: Acylation of 2,6-Diisopropylaniline with Pivaloyl Chloride

This protocol describes a representative procedure for acylating a highly hindered amine.

Materials:

  • Pivaloyl chloride (1.0 equiv)

  • 2,6-Diisopropylaniline (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP) (0.05 equiv, optional)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,6-diisopropylaniline and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add DIPEA to the stirred solution. If the substrate is particularly unreactive, add the catalytic amount of DMAP at this stage.

  • Slow Addition of Acid Chloride: Add pivaloyl chloride dropwise to the cold solution over 10-15 minutes. The formation of a salt (DIPEA·HCl) may be observed as a white precipitate. Causality: Slow addition is crucial to control the exothermic reaction and minimize side product formation.[][14]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. For extremely hindered substrates, gentle heating (e.g., 40 °C) may be required.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography or recrystallization to yield the pure amide.

Section 5: Troubleshooting and Advanced Strategies

For cases where even the standard acid chloride protocol with DMAP is insufficient, more advanced techniques may be employed:

  • Silver Cyanide (AgCN) as HCl Scavenger: For poorly reactive, electron-deficient amines, using stoichiometric AgCN as an HCl scavenger in a high-boiling aprotic solvent like dimethylacetamide (DMA) at elevated temperatures (60-80 °C) can be effective.[4][19] The reaction is believed to proceed through a highly reactive acylium cation intermediate.[19]

  • Forceful Deprotonation: In a separate flask, the hindered amine can be deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) or n-butyllithium (nBuLi) to form the corresponding amide anion.[19] This highly nucleophilic species can then be added to the acid chloride to force the reaction to completion.

Conclusion

While the landscape of amide bond formation is rich with sophisticated coupling reagents, the acid chloride route remains an indispensable tool, particularly for overcoming the challenge of steric hindrance. Its power lies in the exceptional reactivity of the acid chloride intermediate, which provides the necessary kinetic impetus to drive the reaction forward where milder methods fail. By understanding the mechanism and carefully controlling the reaction conditions, especially through the principles of the Schotten-Baumann reaction, researchers can reliably and efficiently synthesize sterically encumbered amides that are crucial for advancing drug discovery and materials science.

References

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Nvpubhouse Library. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. American Journal of Applied Science and Technology. [Link]

  • Gore, R. P., et al. (2011). A review on various methods of synthesis of acid chlorides and N-acylation reactions. Der Pharma Chemica, 3(3), 409-421. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • Green Chemistry (RSC Publishing). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. [Link]

  • Doc Brown's Chemistry. Reaction mechanisms: acid/acyl chloride with ammonia/amines. [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. [Link]

  • Reddit. (2019, October 22). Real Synthesis: ~ any amidation tricks?. r/OrganicChemistry. [Link]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]

  • ResearchGate. Alternative developments in amidations with acyl chlorides. [Link]

  • OpenStax. (2023, September 20). 21.4 Chemistry of Acid Halides. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Google Patents. US8895739B2 - Acylation of hindered amines and functionalized bis-peptides obtained thereby.
  • Chemistry LibreTexts. (2024, March 17). 21.4: Chemistry of Acid Halides. [Link]

  • PMC. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]

  • ResearchGate. N-Acylation Reactions of Amines. [Link]

  • YouTube. (2015, December 12). Acylation (Acid Chloride Reactions) - Allery Chemistry. [Link]

  • Sathee Jee. Chemistry Acid Chloride. [Link]

  • Quora. (2021, April 27). Why is acid chloride considered one of the most useful reagents in organic synthesis?. [Link]

  • Journal of the American Chemical Society. (2015, February 4). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]

  • Organic Chemistry Portal. Ester synthesis by acylation. [Link]

  • ResearchGate. N-Acylation Reactions of Amines. [Link]

  • Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides. r/Chempros. [Link]

  • Journal of the American Chemical Society. (2017, January 24). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-Bromo-4-methylpyridine-2-carbonyl chloride

[1]

Executive Safety Assessment

5-Bromo-4-methylpyridine-2-carbonyl chloride is a highly reactive acyl chloride derivative.[1] Unlike standard organic waste, it poses a dual threat: immediate physical reactivity (violent hydrolysis releasing HCl gas) and toxicological persistence (halogenated pyridine core).[1]

Do not dispose of this compound directly into waste drums. Direct addition to aqueous or protic waste streams can cause geysering, container rupture, and the release of toxic acid plumes.

Critical Hazard Profile
Hazard ClassManifestationOperational Implication
Water Reactive Reacts violently with moisture/water.[1]NEVER add water directly to the neat solid/liquid.[1][2]
Corrosive Releases Hydrogen Chloride (HCl) gas.[1][3]All operations must occur in a certified chemical fume hood.
Lachrymator Irritating to eyes/mucous membranes.[1][4][5]Double-gloving and full-face protection/goggles are mandatory.[1]
Halogenated Contains Bromine (Br) and Chlorine (Cl).[1]Final waste must be segregated into Halogenated Organic streams.[1]

Pre-Disposal Operational Checklist

Before initiating disposal, verify the following "Kill Chain" to ensure a closed-loop safety system.

  • Engineering Controls: Fume hood operational (Face velocity > 100 fpm).

  • PPE: Nitrile gloves (double layer) or Laminate Film (Silver Shield) for large spills; Lab coat; Chemical splash goggles.[1]

  • Chemistry Check: Confirm the container does not contain peroxides or incompatible oxidizers.[1]

  • Vessel Prep: Use a 3-neck round-bottom flask (RBF) with a stir bar and an addition funnel for controlled quenching.

Controlled Quenching Protocols

Choose the protocol based on the quantity of material. Method A is preferred for standard laboratory cleanup.[1] Method B is for larger, process-scale disposal.[1]

Method A: Controlled Hydrolysis (Small Scale < 10g)

Use this method for residual solids in vials or small batches.[1]

The Mechanism:

1
  • Dilution (The Heat Sink): Dissolve the acid chloride in an inert, non-protic solvent (e.g., Dichloromethane (DCM) or Toluene ).[1] Use a ratio of at least 10:1 (Solvent:Substrate) to absorb the heat of reaction.

  • Cooling: Place the vessel in an ice-water bath (

    
    ).
    
  • Alkaline Preparation: Prepare a 10% Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    ) solution in a separate beaker.
  • Biphasic Quench:

    • Slowly add the alkaline aqueous solution to the stirred organic mixture.

    • Caution:

      
       evolution will occur.[1][2][3] Add dropwise to manage foaming.
      
    • Monitor temperature; do not allow to exceed

      
      .[1]
      
  • Verification: Test the pH of the aqueous layer.[1] It should remain basic (pH 8-9).[1] If acidic, add more base.

Method B: Methanolysis (Scale > 10g)

Use this method to convert the volatile acid chloride into a stable ester before disposal.

The Mechanism:

1
  • Setup: Equip a 3-neck flask with a reflux condenser and an addition funnel. Flush with Nitrogen (

    
    ).
    
  • Solvation: Dissolve the material in DCM or Chloroform. Cool to

    
    .
    
  • Quenching Agent: Place Methanol (approx. 5-10 equivalents) in the addition funnel.[1]

    • Optional: Add Pyridine or Triethylamine (1.1 equiv) to scavenge HCl if a precipitate is desired (Pyridine-HCl salt).[1]

  • Addition: Dropwise addition of Methanol. The reaction is exothermic.

  • Stabilization: Stir for 30 minutes after addition is complete.

Waste Segregation & Disposal Logic

Once the reactive acyl chloride functionality is destroyed, the material is no longer "water reactive," but it remains a Hazardous Chemical Waste .[1]

Decision Matrix
  • Did you use DCM/Chloroform?

    
    Halogenated Organic Waste .
    
  • Did you use Toluene/Methanol?

    
    Halogenated Organic Waste  (Due to the Bromine on the pyridine ring).[1]
    

Crucial Rule: The presence of the Bromine atom on the pyridine ring mandates that this material CANNOT be disposed of in "Non-Halogenated" solvent drums.[1] It must go to the Halogenated stream to prevent issues during incineration.

Disposal Workflow Diagram

DisposalWorkflowStartStart: 5-Bromo-4-methylpyridine-2-carbonyl chloride WasteAssessAssess Quantity & StateStart->AssessDiluteStep 1: Dilute in Inert Solvent(DCM or Toluene)Assess->DiluteCoolStep 2: Cool to 0°C(Ice Bath)Dilute->CoolQuenchStep 3: Controlled QuenchCool->QuenchMethodAMethod A: Aqueous Bicarb(Hydrolysis)Quench->MethodASmall ScaleMethodBMethod B: Methanol(Esterification)Quench->MethodBLarge ScaleNeutralizeStep 4: Neutralize pH (7-9)MethodA->NeutralizeMethodB->NeutralizeSegregateStep 5: Segregate WasteNeutralize->SegregateFinalWasteFINAL: Halogenated Organic Waste DrumSegregate->FinalWasteContains Br/Cl

Caption: Operational workflow for the safe quenching and segregation of 5-Bromo-4-methylpyridine-2-carbonyl chloride.

Emergency Contingencies: Spills

Scenario: A 100g bottle drops and shatters outside the fume hood.

  • Evacuate: Clear the immediate area. The HCl fumes will be immediate.

  • PPE Up: Do not approach without a respirator (Acid Gas cartridge) or SCBA if ventilation is poor.[1]

  • Containment: Do NOT use water.

    • Use Vermiculite , Dry Sand , or a commercial Acid Neutralizing Absorbent (e.g., sodium carbonate based).[1]

    • Surround the spill to prevent spreading.

  • Neutralization on Floor: Cover the spill with the neutralizing absorbent.[1] Wait for fizzing to cease.

  • Cleanup: Scoop the resulting sludge into a wide-mouth jar. Label as "Debris from Acid Chloride Spill - Halogenated."[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Massachusetts Institute of Technology (MIT) EHS. (n.d.).[1] Standard Operating Procedure: Acid Chlorides. [Link][1]

  • PubChem. (2023).[1] Compound Summary: 5-Bromo-4-methylpyridine-2-carbonyl chloride.[1][6] National Library of Medicine. [Link]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.